molecular formula C19H25BN2O5 B2620254 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione CAS No. 2027542-98-7

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione

Cat. No.: B2620254
CAS No.: 2027542-98-7
M. Wt: 372.23
InChI Key: SSIKHIPCXSOJNG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione is a complex organic compound that features a pyrimidine ring substituted with a benzyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, making it a useful tool in enzyme inhibition studies. The pyrimidine core can interact with nucleic acids or proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione is unique due to its combination of a pyrimidine core with a benzyl and dioxaborolane moiety.

Properties

IUPAC Name

1,3-dimethyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-8-12(10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-10,14H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIKHIPCXSOJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3C(=O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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